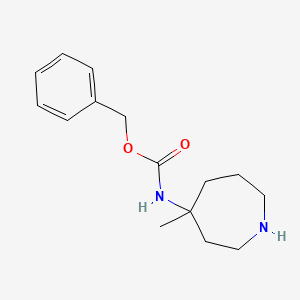

Benzyl (4-methylazepan-4-yl)carbamate

Description

Structure

3D Structure

Properties

IUPAC Name |

benzyl N-(4-methylazepan-4-yl)carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O2/c1-15(8-5-10-16-11-9-15)17-14(18)19-12-13-6-3-2-4-7-13/h2-4,6-7,16H,5,8-12H2,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLOZCRZXZCCVMW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCNCC1)NC(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Chemical structure analysis of Benzyl (4-methylazepan-4-yl)carbamate

An In-depth Technical Guide to the Chemical Structure Analysis of Benzyl (4-methylazepan-4-yl)carbamate

Introduction

Benzyl (4-methylazepan-4-yl)carbamate is a molecule of significant interest within contemporary drug discovery and development pipelines. Its unique architecture, featuring a chiral quaternary center within a seven-membered azepane ring coupled with a versatile benzyl carbamate protecting group, presents both opportunities and challenges for synthetic chemists and pharmacologists. The carbamate moiety is a well-established functional group in medicinal chemistry, often used as a protecting group for amines in peptide synthesis or as a key pharmacophore in its own right.[1][2] The azepane scaffold is a privileged structure found in numerous biologically active compounds.

A definitive and unambiguous confirmation of the chemical structure of such a molecule is paramount. It underpins all subsequent research, from understanding its pharmacological activity to ensuring the reproducibility of its synthesis and meeting stringent regulatory standards. This guide provides a comprehensive, multi-technique approach to the structural elucidation of Benzyl (4-methylazepan-4-yl)carbamate, moving beyond mere data reporting to explain the causal-driven strategies that ensure analytical certainty. We will explore the synergistic application of spectroscopic, chromatographic, and crystallographic techniques, providing field-proven insights for researchers, scientists, and drug development professionals.

Molecular Architecture & Physicochemical Properties

The foundational step in any analysis is a thorough understanding of the molecule's constituent parts. Benzyl (4-methylazepan-4-yl)carbamate comprises three key regions:

-

The Benzyl Carbamate Group: This group is critical for both its chemical properties and its analytical "signature," particularly the strong UV chromophore of the phenyl ring and the characteristic carbonyl (C=O) and N-H vibrations.

-

The Azepane Ring: A seven-membered saturated heterocycle. Its flexible, non-planar conformation results in a complex proton NMR spectrum due to chemically non-equivalent methylene protons.

-

The C4-Quaternary Center: This chiral carbon atom, substituted with a methyl group and the carbamate's nitrogen, introduces stereochemistry. The lack of a proton at this position is a key diagnostic feature in NMR spectroscopy.

| Property | Value / Description | Source |

| Molecular Formula | C₁₅H₂₂N₂O₂ | - |

| Molecular Weight | 262.35 g/mol | - |

| Chirality | Contains one stereocenter at the C4 position | - |

| Key Functional Groups | Carbamate, Tertiary Amine, Aromatic Ring | - |

| Physical Form | Typically an oil or semi-solid at room temperature |

Integrated Analytical Workflow

A robust structural confirmation is not achieved by a single technique but by the convergence of evidence from multiple orthogonal methods. The workflow below illustrates a logical progression from initial purity assessment to definitive three-dimensional structure determination.

Caption: Integrated workflow for the structural elucidation of Benzyl (4-methylazepan-4-yl)carbamate.

Spectroscopic Characterization

Spectroscopy provides the most detailed information about the molecule's bonding framework and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the cornerstone of structural elucidation for organic molecules. For Benzyl (4-methylazepan-4-yl)carbamate, a combination of 1D and 2D experiments in a solvent like CDCl₃ is essential.[3]

Rationale for Experimental Choice: The complexity of the azepane ring's proton signals, which are often overlapping and exhibit complex splitting, necessitates 2D NMR. Techniques like COSY, HSQC, and HMBC are not merely confirmatory; they are required to trace the proton-proton and proton-carbon correlations and build the molecular skeleton piece by piece.[4]

Expected ¹H and ¹³C NMR Data

| Assignment | ¹H Chemical Shift (δ, ppm) (Multiplicity) | ¹³C Chemical Shift (δ, ppm) | Rationale & Key Correlations (HMBC) |

| Phenyl-H | ~7.3-7.4 (m, 5H) | ~128-136 | Aromatic protons. Correlate to Benzyl-CH₂. |

| Benzyl-CH₂ | ~5.1 (s, 2H) | ~67 | Deshielded by adjacent oxygen. Correlates to C=O and Phenyl-C. |

| Carbamate N-H | ~4.8-5.2 (br s, 1H) | - | Broad signal, exchangeable with D₂O. Correlates to C=O and C4. |

| C=O (Carbamate) | - | ~156 | Characteristic carbonyl shift for carbamates. |

| Azepane-H (C2, C7) | ~3.0-3.3 (m, 4H) | ~50-55 | Protons adjacent to the ring nitrogen (C2, C7). |

| Azepane-H (C3, C5) | ~1.6-1.9 (m, 4H) | ~35-40 | Methylene protons adjacent to the quaternary center. |

| Azepane-H (C6) | ~1.4-1.6 (m, 2H) | ~25-30 | Remaining methylene protons. |

| C4 (Quaternary) | - | ~58-62 | Key signal lacking attached protons (verified by DEPT-135). |

| C4-Methyl | ~1.2 (s, 3H) | ~25 | Sharp singlet. Correlates to C4, C3, and C5. |

Protocol: NMR Analysis

-

Sample Preparation: Dissolve ~10-15 mg of the compound in ~0.6 mL of deuterated chloroform (CDCl₃).

-

1D ¹H Acquisition: Acquire a standard proton spectrum over a range of 0-10 ppm.

-

1D ¹³C Acquisition: Acquire a proton-decoupled carbon spectrum over a range of 0-200 ppm. A DEPT-135 experiment is recommended to differentiate CH, CH₂, and CH₃ signals from quaternary carbons.

-

2D COSY Acquisition: This experiment identifies proton-proton (H-H) couplings, which is critical for mapping the connectivity within the azepane ring system.

-

2D HSQC Acquisition: This experiment correlates protons directly to the carbons they are attached to, allowing for definitive assignment of the carbon signals for all protonated carbons.

-

2D HMBC Acquisition: This long-range correlation experiment is arguably the most critical. It reveals couplings between protons and carbons separated by 2-3 bonds. Key expected correlations are from the C4-Methyl protons to C4, C3, and C5, and from the N-H proton to the C=O and C4 carbons, unambiguously linking the carbamate to the azepane ring at the correct position.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and crucial fragmentation data that acts as a structural fingerprint. Electrospray ionization (ESI) in positive mode is the method of choice due to the presence of basic nitrogen atoms that are easily protonated.

Rationale for Experimental Choice: ESI is a soft ionization technique that typically yields a strong protonated molecular ion ([M+H]⁺), directly confirming the molecular weight.[5] Tandem MS (MS/MS) can then be used to induce fragmentation, providing data that validates the proposed structure. Carbamates exhibit predictable fragmentation patterns, adding a layer of self-validation to the analysis.[6][7]

Expected Fragmentation Pattern

| m/z Value | Ion Identity | Description |

| 263.18 | [M+H]⁺ | Protonated molecular ion. Confirms MW of 262.35. |

| 155.15 | [M - C₇H₇O]⁺ | Loss of the benzyloxy group. |

| 126.13 | [C₈H₁₆N]⁺ | Azepane fragment after loss of the benzyl carbamate moiety. |

| 91.05 | [C₇H₇]⁺ | Tropylium ion, a very stable and characteristic fragment from the benzyl group. |

Protocol: LC-MS Analysis

-

Chromatography: Use a C18 reverse-phase column (e.g., Waters BEH C18) with a gradient elution of water and acetonitrile, both containing 0.1% formic acid to promote protonation.[7]

-

Ionization: Electrospray Ionization (ESI), positive mode.

-

MS Scan: Perform a full scan from m/z 50 to 500 to detect the [M+H]⁺ ion.

-

MS/MS Analysis: Select the [M+H]⁺ ion (m/z 263.18) for collision-induced dissociation (CID) to generate the fragmentation spectrum and confirm the key structural fragments.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and effective technique for confirming the presence of key functional groups by identifying their characteristic vibrational frequencies.

Rationale for Experimental Choice: The carbamate group has several strong, characteristic IR absorptions. Their presence or absence provides immediate, powerful evidence for the correctness of the structure. ATR-FTIR is often used for its convenience and minimal sample preparation.[8]

Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3350 | N-H Stretch | Carbamate N-H |

| 3030-3100 | C-H Stretch | Aromatic C-H |

| 2850-2960 | C-H Stretch | Aliphatic C-H (Azepane, Methyl) |

| ~1690-1710 | C=O Stretch | Carbamate Carbonyl |

| ~1520 | N-H Bend / C-N Stretch | "Amide II" band of carbamate |

| ~1250 | C-O Stretch | Carbamate ester C-O |

Protocol: ATR-FTIR Analysis

-

Background Scan: Record a background spectrum of the clean ATR crystal.

-

Sample Application: Place a small amount of the neat oil or semi-solid sample directly onto the ATR crystal.

-

Data Acquisition: Collect the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.[9]

-

Analysis: Identify the key vibrational bands and compare them to expected values for carbamates and aliphatic amines.[10]

Chromatographic Analysis and Stereochemistry

HPLC Purity Determination

High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is the standard method for assessing the purity of the compound.

Rationale for Experimental Choice: The benzyl group provides a strong UV chromophore, making UV detection highly sensitive. A standard reverse-phase C18 column provides excellent separation for molecules of this polarity. Purity is typically assessed by calculating the peak area percentage.

Protocol: Purity Analysis by RP-HPLC

-

Column: C18, 4.6 x 150 mm, 3.5 µm particle size.

-

Mobile Phase: A gradient of Acetonitrile and Water (with 0.1% TFA or Formic Acid).

-

Detection: UV at 254 nm.

-

Analysis: Inject a solution of the compound (~1 mg/mL) and integrate all peaks. The purity is the area of the main peak as a percentage of the total area of all peaks.

Chiral Separation

Since the C4 carbon is a stereocenter, the synthesized material is a racemate unless an asymmetric synthesis was employed. Separating and quantifying the enantiomers is critical for drug development.

Rationale for Experimental Choice: Direct separation using a Chiral Stationary Phase (CSP) is the most common and effective method. Polysaccharide-based CSPs (e.g., Chiralpak® series) are highly effective for a wide range of compounds, including amines and carbamates.[11]

Protocol: Chiral HPLC Separation

-

Column: A polysaccharide-based CSP (e.g., Chiralpak AD-3 or similar).

-

Mobile Phase: Typically a normal-phase system, such as a mixture of n-Hexane and Isopropanol, often with a small amount of an amine additive like diethylamine to improve peak shape.[11]

-

Detection: UV at 254 nm.

-

Analysis: The racemate should resolve into two distinct peaks with equal area. This method can then be used to determine the enantiomeric excess (ee) of asymmetrically synthesized batches.

Definitive 3D Structure: Single-Crystal X-Ray Diffraction

While the combination of NMR and MS can define the constitution and connectivity of a molecule, only single-crystal X-ray diffraction can provide an unambiguous determination of its three-dimensional structure in the solid state, including its absolute configuration (if a suitable crystal is obtained).[12][13]

Rationale for Experimental Choice: This technique is the undisputed "gold standard" for structural proof.[13] It directly maps the electron density of the crystal, revealing the precise spatial arrangement of every atom, bond lengths, and bond angles.[12][14]

Caption: General workflow for single-crystal X-ray diffraction analysis.

Protocol: Single-Crystal X-Ray Diffraction

-

Crystallization: This is often the most challenging step. It involves dissolving the purified compound in a suitable solvent system and allowing for slow solvent evaporation, vapor diffusion, or cooling to induce the formation of a single, high-quality crystal (typically >0.1 mm).[12]

-

Data Collection: The crystal is mounted and placed in a diffractometer, where it is irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is recorded as the crystal is rotated.[13]

-

Structure Solution and Refinement: The diffraction data is processed to determine the unit cell and space group. Computational methods are then used to solve the phase problem and generate an initial electron density map. This map is used to build a molecular model, which is then refined against the experimental data to yield the final, precise atomic coordinates.[14]

Safety and Handling

Appropriate safety measures must be observed when handling Benzyl (4-methylazepan-4-yl)carbamate and its precursors.

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[15][16]

-

Handling: Use in a well-ventilated area or a chemical fume hood to avoid inhalation of any potential aerosols or vapors.[15] Avoid contact with skin and eyes.

-

Storage: Store in a tightly closed container in a cool, dry place away from oxidizing agents.[16]

Conclusion

The structural analysis of Benzyl (4-methylazepan-4-yl)carbamate is a case study in modern analytical chemistry, requiring a thoughtful and integrated application of multiple techniques. While 1D NMR and LC-MS can provide rapid confirmation of identity and purity, they are insufficient for a molecule of this complexity. Unambiguous proof of structure relies on the detailed connectivity information provided by 2D NMR experiments, particularly HMBC, which definitively links the carbamate functionality to the C4 position of the azepane ring. Furthermore, for applications in regulated environments such as pharmaceuticals, chiral chromatography is mandatory to control the stereochemical identity of the final compound. Finally, single-crystal X-ray diffraction, when achievable, stands as the ultimate arbiter, providing absolute proof of the three-dimensional molecular architecture. By following the causal-driven workflow outlined in this guide, researchers can ensure the scientific integrity of their work and build a robust foundation for further development.

References

-

High-performance liquid chromatographic/mass spectrometric and high-performance liquid chromatographic/tandem mass spectrometric analysis of carbamate pesticides. PubMed. Available at: [Link]

-

Detection of Organophosphorus, Pyrethroid, and Carbamate Pesticides in Tomato Peels: A Spectroscopic Study. MDPI. Available at: [Link]

-

Spectrophotometric analysis of carbamate pesticides after thermal gradient separation. AKJournals. Available at: [Link]

-

Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System. PMC. Available at: [Link]

-

Mass Spectra of Some Carbamate Pesticides. Journal of AOAC INTERNATIONAL. Available at: [Link]

-

Spectroscopic Identification of Carbamate Formation and Synergistic Binding in Amide–CO 2 ̅ Complexes. ACS Publications. Available at: [Link]

-

Analytical Method for Carbamate Pesticides in Processed Foods by LC/MS/MS. ResearchGate. Available at: [Link]

-

Spectroscopic Identification of Carbamate Formation and Synergistic Binding in Amide–CO 2 ̅ Complexes | Request PDF. ResearchGate. Available at: [Link]

-

Detection of 11 carbamate pesticide residues in raw and pasteurized camel milk samples using liquid chromatography tandem mass spectrometry: Method development, method validation, and health risk assessment. ScienceDirect. Available at: [Link]

-

Spectroscopic Identification of Carbamate Formation and Synergistic Binding in Amide–CO2̅ Complexes. The Journal of Physical Chemistry Letters - ACS Publications. Available at: [Link]

-

benzyl carbamate - s d fine-chem limited. S D Fine-Chem Limited. Available at: [Link]

-

-

Azepines. Thieme. Available at: [Link]

-

-

Synthesis, Characterization and Biological Screening of Azepine Derivative. Nepal Journals Online. Available at: [Link]

-

ANALYTICAL CHIRAL SEPARATION METHODS. IUPAC. Available at: [Link]

-

Organic Syntheses Procedure. Organic Syntheses. Available at: [Link]

-

SAFETY DATA SHEET - Benzyl carbamate. Thermo Fisher Scientific. Available at: [Link]

-

13C NMR calculations on azepines and diazepines. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). Available at: [Link]

-

Chemical Properties of Benzylcarbamate (CAS 621-84-1). Cheméo. Available at: [Link]

-

Chiral Separation Techniques. chemistlibrary. Available at: [Link]

-

14.3: Chiral Chromatography. Chemistry LibreTexts. Available at: [Link]

-

Synthesis of functionalised azepanes and piperidines from bicyclic halogenated aminocyclopropane derivatives. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

-

Syntheses of N-substituted carbamates from amines and alkyl carbamates over magnetic nickel-containing iron oxide catalysts. Elsevier. Available at: [Link]

-

Stereoselective Synthesis of Heavily Hydroxylated Azepane Iminosugars via Osmium-Catalyzed Tethered Aminohydroxylation. Organic Letters - ACS Publications. Available at: [Link]

-

Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives | Request PDF. ResearchGate. Available at: [Link]

-

Unveiling the Configurational Landscape of Carbamate: Paving the Way for Designing Functional Sequence-Defined Polymers. ChemRxiv. Available at: [Link]

-

Benzyl (4-methoxyphenyl)carbamate | C15H15NO3 | CID 2194922. PubChem. Available at: [Link]

-

X-Ray Crystallographic Structure of the Cyclic Diamino Acid Peptide: N,N ′-Diacetyl-cyclo(Gly-Gly) | Request PDF. ResearchGate. Available at: [Link]

-

Cone angles for amine ligands. X-ray crystal structures and equilibrium measurements for ammonia, ethylamine, diethylamine, and triethylamine complexes with the [bis(dimethylphosphino)ethane]methylpalladium(II) cation. Journal of the American Chemical Society. Available at: [Link]

-

Synthesis and Antimicrobial Evaluation of 1-[(2-Substituted phenyl)carbamoyl]naphthalen-2-yl Carbamates. MDPI. Available at: [Link]

-

X-ray crystallography. Wikipedia. Available at: [Link]

-

x Ray crystallography. PMC - NIH. Available at: [Link]

- CN109627190B - Synthesis method of benzyl carbazate. Google Patents.

-

An ATR-FTIR Study on the Effect of Molecular Structural Variations on the CO2 Absorption Characteristics of Heterocyclic Amines, Part II. PMC. Available at: [Link]

-

Molecular Modeling and Synthesis of Ethyl Benzyl Carbamates as Possible Ixodicide Activity. scirp.org. Available at: [Link]

-

(PDF) Benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate. ResearchGate. Available at: [Link]

-

Synthesis of carbamates by carbamoylation. Organic Chemistry Portal. Available at: [Link]

Sources

- 1. Benzyl carbamate CAS#: 621-84-1 [m.chemicalbook.com]

- 2. Benzyl Carbamate (CAS 621-84-1) | Manufacture [nsrlaboratories.com]

- 3. Synthesis of functionalised azepanes and piperidines from bicyclic halogenated aminocyclopropane derivatives - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C7OB01238A [pubs.rsc.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. High-performance liquid chromatographic/mass spectrometric and high-performance liquid chromatographic/tandem mass spectrometric analysis of carbamate pesticides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System - PMC [pmc.ncbi.nlm.nih.gov]

- 8. An ATR-FTIR Study on the Effect of Molecular Structural Variations on the CO2 Absorption Characteristics of Heterocyclic Amines, Part II - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and Antimicrobial Evaluation of 1-[(2-Substituted phenyl)carbamoyl]naphthalen-2-yl Carbamates | MDPI [mdpi.com]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 13. X-ray Crystallography | Anton Paar Wiki [wiki.anton-paar.com]

- 14. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 15. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 16. fishersci.com [fishersci.com]

The Therapeutic Potential of Benzyl (4-methylazepan-4-yl)carbamate Derivatives: A Technical Whitepaper

Prepared by: Senior Application Scientist Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

The Azepane Scaffold: Structural Rationale and Pharmacological Versatility

In modern medicinal chemistry, the shift away from flat, sp²-hybridized aromatic rings toward sp³-rich, three-dimensional scaffolds has become a critical strategy for improving clinical success rates. Benzyl (4-methylazepan-4-yl)carbamate (CAS: 2225878-72-6) represents a highly versatile building block in this paradigm.

The core is a seven-membered, non-planar nitrogen heterocycle (azepane). Unlike rigid six-membered piperidines, the azepane ring possesses a unique conformational flexibility that allows it to adapt to complex, deep hydrophobic pockets in target proteins. Furthermore, the introduction of a methyl group at the C4 position is a deliberate design choice. This leverages the "magic methyl" effect —restricting the conformational ensemble of the flexible ring, biasing it toward a bioactive chair-like conformation, and reducing the entropic penalty upon target binding. Additionally, this C4-methyl substitution sterically shields adjacent carbon-hydrogen bonds from cytochrome P450-mediated oxidation, significantly enhancing the metabolic stability of the derivative.

The benzyl carbamate (Cbz) moiety serves a dual purpose: it acts as a robust protecting group during multi-step synthesis and functions as an active lipophilic pharmacophore in early-stage screening, capable of anchoring the molecule within hydrophobic allosteric sites. Today, the azepane motif ranks among the top 100 most frequently used ring systems in small molecule drug discovery .

Mechanistic Pathways and Target Engagement

Benzyl (4-methylazepan-4-yl)carbamate derivatives have demonstrated profound efficacy across multiple therapeutic areas, most notably in oncology and neurology.

Oncology: SHP2 Antagonism and Pim Kinase Inhibition

Hyperproliferative diseases often rely on the dysregulation of kinase and phosphatase cascades. Azepane derivatives have emerged as potent allosteric inhibitors of SHP2 (Src Homology-2 domain-containing protein tyrosine phosphatase-2) . SHP2 is a critical positive regulator of the RTK/RAS/ERK signaling pathway. By binding to the allosteric pocket formed at the interface of the N-SH2, C-SH2, and PTP domains, azepane-pyrimidinone conjugates lock SHP2 in its auto-inhibited conformation, effectively shutting down downstream ERK activation.

Similarly, functionalized 4-methylazepane derivatives (specifically pyrazol-4-yl-heterocyclyl-carboxamides) have been identified as high-affinity inhibitors of Pim kinases (Pim-1, Pim-2, Pim-3) , which are heavily implicated in hematological malignancies and apoptosis evasion .

Caption: SHP2/ERK signaling pathway modulation by azepane-based allosteric inhibitors.

Neurology: Anti-Alzheimer's Potential

Beyond oncology, the azepane scaffold is highly valued in neuropharmacology due to its ability to cross the blood-brain barrier. Azepane derivatives have been optimized as secretase inhibitors and acetylcholinesterase (AChE) inhibitors. The basic nitrogen of the azepane ring interacts directly with the catalytic anionic site of AChE, aligning with the cholinergic hypothesis of Alzheimer's disease pathogenesis.

Quantitative Biological Activity

The following table summarizes the quantitative structure-activity relationship (SAR) data for representative azepane derivatives against key biological targets, synthesized from recent pharmacological reviews and patent literature .

| Target Protein | Disease Indication | Representative Azepane Derivative | Potency (IC₅₀ / Kᵢ) |

| SHP2 | Solid Tumors | Pyrimidinone-azepane conjugate | < 50 nM |

| Pim-1 Kinase | Hematological Malignancies | Pyrazole-azepane carboxamide | 10 - 100 nM |

| AChE | Alzheimer's Disease | Azepane-diazepine hybrid | 15 - 30 nM |

| PTPN2 | Immuno-oncology | Substituted azepane carbamate | < 100 nM |

| CDK2 | Various Carcinomas | Azepine-based heterocycle | 20 - 150 nM |

Experimental Methodologies: Validated Screening Protocols

To evaluate the therapeutic potential of new Benzyl (4-methylazepan-4-yl)carbamate derivatives, robust, artifact-free assays are required. Below is the gold-standard protocol for evaluating SHP2 allosteric inhibition.

Protocol: High-Throughput SHP2 Allosteric Inhibition Kinetic Assay

Objective: Quantify the IC₅₀ of azepane carbamate derivatives against full-length wild-type SHP2.

1. Buffer Formulation & Causality:

-

Reagents: 60 mM HEPES (pH 7.2), 75 mM NaCl, 75 mM KCl, 1 mM EDTA, 0.05% Tween-20, and 5 mM DTT.

-

Causality: HEPES provides robust buffering at physiological pH. The precise ionic strength (NaCl/KCl) mimics the intracellular environment necessary for proper SHP2 folding. Dithiothreitol (DTT) is absolutely critical; SHP2 relies on a highly nucleophilic catalytic cysteine (Cys459). DTT prevents the oxidative dimerization of this residue, ensuring the assay measures true compound-driven inhibition rather than artifactual oxidative inactivation.

2. Enzyme Activation:

-

Step: Incubate full-length SHP2 with 0.5 µM of a bisphosphorylated peptide (IRS1_pY1172(dPEG8)pY1222).

-

Causality: Full-length SHP2 is auto-inhibited in its basal state. This peptide mimics the natural phosphorylated RTK binding partner, engaging the N-SH2 and C-SH2 domains to relieve auto-inhibition and open the catalytic cleft.

3. Compound Incubation & Self-Validation Matrix:

-

Step: Add 100 nL of the azepane derivative (titrated in 100% DMSO) using an acoustic liquid handler. Seal and incubate at 25°C for 60 minutes to reach binding equilibrium.

-

Trustworthiness (Self-Validation): Every assay plate must include columns dedicated to a DMSO-only vehicle (defining 0% inhibition / maximum signal) and a saturating concentration of a reference inhibitor like SHP099 (defining 100% inhibition / minimum signal).

4. Substrate Addition & Kinetic Readout:

-

Step: Add 10 µL of 20 µM DiFMUP (6,8-difluoro-4-methylumbelliferyl phosphate) to all wells. Immediately monitor fluorescence (Ex: 358 nm, Em: 450 nm) continuously for 20 minutes.

-

Causality: DiFMUP is non-fluorescent until dephosphorylated by SHP2. Its low pKa ensures maximum fluorescence at physiological pH, providing a highly sensitive, real-time kinetic readout.

5. Data Integrity Gate:

-

Trustworthiness: Calculate the Z'-factor using the control columns. The assay is only deemed valid, and test compound data is only processed, if the Z'-factor is

0.6 , confirming a robust signal window and low assay variance.

Caption: High-throughput kinetic screening workflow with integrated self-validation.

Synthetic Utility & Derivatization Logic

For drug development professionals, Benzyl (4-methylazepan-4-yl)carbamate is rarely the final drug candidate. Instead, it is a highly functionalized intermediate. The typical synthetic workflow involves:

-

Deprotection: The benzyl carbamate (Cbz) group is cleaved via catalytic hydrogenation (Pd/C, H₂) to yield the free secondary amine.

-

Coupling: The newly exposed nucleophilic nitrogen is then subjected to SₙAr (Nucleophilic Aromatic Substitution) or Buchwald-Hartwig cross-coupling with various heteroaromatic electrophiles (e.g., chloropyrimidines or bromopyrazoles).

-

Optimization: This modular approach allows medicinal chemists to rapidly generate libraries of azepane derivatives, fine-tuning the physicochemical properties (LogP, tPSA) to optimize target affinity and pharmacokinetic profiles.

Conclusion

Benzyl (4-methylazepan-4-yl)carbamate and its derivatives represent a privileged class of molecules in modern therapeutics. By leveraging the unique 3D topography and conformational constraints provided by the 4-methylazepane ring, researchers can design highly selective allosteric inhibitors and targeted therapeutics. As screening methodologies become more robust and synthetic derivatization more efficient, the clinical footprint of azepane-based drugs is poised to expand significantly across oncology, neurology, and immunology.

References

-

Journal of Pharma Insights and Research. "Recent Advances in Synthesis, Mechanism of Action and Therapeutic Applications of Azepines." JOPIR. [Link]

-

European Journal of Medicinal Chemistry. "Pharmaceutical significance of azepane based motifs for drug discovery: A critical review." PubMed.[Link]

- US Patent 11,702,392. "Pyrimidinone derivatives as SHP2 antagonists.

- US Patent 8,614,206. "Pyrazol-4-yl-heterocyclyl-carboxamide compounds and methods of use.

The Quaternary Azepane Scaffold: Technical Guide to Benzyl (4-methylazepan-4-yl)carbamate

This guide provides a comprehensive technical analysis of Benzyl (4-methylazepan-4-yl)carbamate , a specialized building block in medicinal chemistry. It focuses on the structural advantages of the quaternary azepane core, synthetic routes for its access, and its application in designing metabolically stable, conformationally restricted bioactive molecules.

Executive Summary

Benzyl (4-methylazepan-4-yl)carbamate represents a high-value scaffold for drug discovery, offering a unique solution to the "entropy-enthalpy compensation" problem often faced with seven-membered rings. While simple azepanes are conformationally flexible ("floppy"), the introduction of a quaternary center at the 4-position (4-amino-4-methyl substitution) restricts ring puckering, locking the molecule into a defined bioactive conformation. This scaffold is increasingly utilized to design peptidomimetics (inducing

Structural Biology & Pharmacophore Analysis

The "Gem-Disubstituent Effect" in 7-Membered Rings

Unlike piperidines (6-membered) or pyrrolidines (5-membered), azepanes possess high conformational freedom, typically existing in a flux between twist-chair and twist-boat forms. This flexibility often leads to a high entropic penalty upon protein binding.

-

Quaternary Lock: The 4-methyl-4-amino substitution introduces a gem-disubstituent effect. The steric bulk of the methyl group forces the ring into a preferred low-energy conformation to minimize transannular interactions.

-

Vector Alignment: The amino group (protected here as a benzyl carbamate) projects into a defined vector space, distinct from analogous 4-aminopiperidines, allowing for the exploration of novel chemical space in deep binding pockets.

Metabolic Stability

The 4-position of azepanes is susceptible to oxidative metabolism (cytochrome P450-mediated hydroxylation).

-

Blocking the Hotspot: Replacing the C4 hydrogen with a methyl group eliminates the potential for

-oxidation at this site, significantly extending the half-life (

Synthetic Accessibility & Routes

Accessing the quaternary 4,4-disubstituted azepane core is synthetically challenging due to the difficulty of forming quaternary centers on flexible rings. Two primary strategies are recommended: Functionalization of Azepan-4-one (Route A) and Ring-Closing Metathesis (Route B).

Route A: Nucleophilic Addition to Azepan-4-one (Recommended)

This route utilizes commercially available N-Boc-azepan-4-one. It is scalable and allows for the precise installation of the methyl and amino groups.

Figure 1: Step-wise synthesis of the title scaffold via Grignard addition and Ritter reaction.

Route B: Ring Expansion (Schmidt/Tiffeneau-Demjanov)

Classically, 4-substituted cyclohexanones are treated with hydrazoic acid (

Medicinal Chemistry Applications

Peptidomimetics: -Turn Induction

The constrained azepane amino acid (derived from this scaffold) acts as a powerful

-

Mechanism: The 7-membered ring constraints the

and -

Application: Design of macrocyclic peptide inhibitors for protein-protein interactions (PPIs).

GPCR Ligand Design (Orexin/Opioid)

In Orexin receptor antagonists (e.g., Suvorexant analogs), the diazepane core is central. The 4-methylazepane scaffold serves as a lipophilic, metabolically stable bioisostere for diazepanes or piperidines.

-

Strategy: Deprotect the benzyl carbamate (H

, Pd/C) to reveal the primary amine. Acylate with heteroaryl carboxylic acids to target the orthosteric site of the GPCR.

Experimental Protocols

Protocol 1: Synthesis of tert-Butyl 4-hydroxy-4-methylazepane-1-carboxylate

Objective: Installation of the quaternary methyl group.

-

Setup: Flame-dry a 500 mL round-bottom flask under N

. -

Reagents: Dissolve N-Boc-azepan-4-one (10.0 g, 46.9 mmol) in anhydrous THF (150 mL). Cool to -78 °C.

-

Addition: Add MeMgBr (3.0 M in ether, 1.2 equiv, 18.8 mL) dropwise over 30 min.

-

Reaction: Stir at -78 °C for 1 h, then warm to 0 °C. Monitor by TLC (visualize with KMnO

). -

Workup: Quench with saturated NH

Cl. Extract with EtOAc (3x). Dry over MgSO -

Yield: Expect ~90% of the tertiary alcohol as a viscous oil.

Protocol 2: Ritter Reaction to 4-Acetamido Intermediate

Objective: Conversion of tertiary alcohol to hindered amine.

-

Reagents: Dissolve the tertiary alcohol (from Protocol 1) in acetonitrile (MeCN, 10 vol).

-

Acid Catalysis: Add concentrated H

SO -

Cyclization: Heat to 60 °C for 4 hours. The alcohol eliminates to a carbocation, which is trapped by MeCN to form the acetamide.

-

Workup: Pour onto ice/water. Basify to pH 10 with NaOH. Extract with DCM.

Protocol 3: Cbz Protection to Final Scaffold

-

Hydrolysis: Reflux the acetamide in 2N NaOH/EtOH for 24h to yield the free amine.

-

Protection: Dissolve the crude amine in Water/Dioxane (1:1). Add NaHCO

(2.5 equiv). -

Addition: Add Benzyl chloroformate (Cbz-Cl, 1.1 equiv) dropwise at 0 °C.

-

Purification: Silica gel chromatography (Hexane/EtOAc gradient). The product Benzyl (4-methylazepan-4-yl)carbamate is typically a white solid or clear oil.

Data Summary & Properties

| Property | Value | Relevance |

| Formula | C | Building Block |

| MW | ~262.35 Da | Fragment-like |

| cLogP | ~2.1 | Good Lipophilicity |

| H-Bond Donors | 1 (Carbamate NH) | Interaction Point |

| Stereochemistry | Achiral (unless ring N substituted) | Simplified Analysis |

| Key Feature | Quaternary C4 Center | Metabolic Block |

References

-

PubChem. Azepan-4-one | C6H11NO.[1] National Library of Medicine. Available at: [Link]

-

Journal of Medicinal Chemistry. Exploring Simple Drug Scaffolds... A Chiral Bicyclic Azepane. ACS Publications. Available at: [Link]

-

Chemikart. tert-Butyl 4-amino-4-methylazepane-1-carboxylate. Available at: [Link]

Sources

Literature review of azepane-based building blocks in drug discovery

[1][2][3][4]

Executive Summary

The azepane (homopiperidine) scaffold represents a "privileged structure" in medicinal chemistry, occupying a unique chemical space between the rigid, ubiquitous piperidine (6-membered) and the more entropic azocane (8-membered) rings.[1] While less common than their 5- and 6-membered counterparts due to synthetic challenges and entropic barriers, azepane-based building blocks offer distinct pharmacological advantages.[1] They provide unique bond vectors for side-chain positioning, enabling access to sub-pockets in enzymes (e.g., Cathepsin K) and receptors (e.g., GPCRs) that are inaccessible to smaller rings.[1]

This technical guide analyzes the structural dynamics, synthetic accessibility, and therapeutic applications of azepane scaffolds, grounded in high-impact case studies like Odanacatib and Balanol.[1]

Part 1: Structural & Conformational Analysis

The Seven-Membered Ring Challenge

Unlike cyclohexane/piperidine, which exist predominantly in a stable chair conformation, azepane exists in a dynamic equilibrium of flexible conformers.[1] The most stable conformations are the twist-chair (TC) and twist-boat (TB).[1]

-

Entropic Penalty: Binding of an azepane ligand often requires "freezing" this flexible ring into a single bioactive conformation, resulting in a higher entropic penalty (

) compared to piperidine.[1][2] -

Enthalpic Gain: This flexibility allows the ring to mold into induced-fit binding sites.[1] Furthermore, the 7-membered ring creates a larger hydrophobic surface area and unique bond angles (

-

Physicochemical Comparison

Table 1 illustrates the shift in properties when expanding from piperidine to azepane.[1]

Table 1: Comparative Physicochemical Properties

| Property | Piperidine (6-Ring) | Azepane (7-Ring) | Drug Discovery Implication |

| LogP | ~0.84 | ~1.87 | Azepane significantly increases lipophilicity, aiding BBB penetration but risking metabolic clearance.[1] |

| pKa | 11.2 | 11.1 | Negligible difference; both are protonated at physiological pH.[1] |

| Conformational Energy | Low (Chair is dominant) | High (Fluxional) | Azepane allows "sampling" of diverse binding modes but requires rigidifying elements (e.g., fusion, bulky substituents).[1] |

| Common Use | Linker, Headgroup | Hydrophobic Spacer, Core Scaffold | Azepane is often used to fill large hydrophobic pockets (S2/S3 sites).[1] |

Part 2: Synthetic Strategies for Functionalized Azepanes

Synthesizing the 7-membered ring is kinetically slower than 5- or 6-membered rings (Baldwin's rules).[1] Modern drug discovery relies on two primary strategies: Ring-Closing Metathesis (RCM) and Ring Expansion .[1]

Strategic Pathways Visualization

The following diagram outlines the decision tree for synthesizing azepane building blocks based on the starting material availability.

Figure 1: Strategic synthetic workflows for accessing azepane cores.[1] RCM offers the highest flexibility for de novo design, while Ring Expansion is superior for scale-up.[1]

Part 3: Detailed Experimental Protocol

Protocol: Synthesis of Chiral Azepane via Ring-Closing Metathesis (RCM)

Context: This protocol describes the formation of a protected dehydroazepane, a versatile intermediate for functionalized scaffolds.[1] RCM is chosen for its tolerance of functional groups.[1]

Reagents:

-

Substrate:

-Boc-dialkenyl amine (e.g., -

Catalyst: Grubbs 2nd Generation Catalyst.

-

Solvent: Dichloromethane (DCM), anhydrous, degassed.[1]

Step-by-Step Methodology:

-

Preparation of Reaction Vessel: Flame-dry a 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Argon for 15 minutes.

-

Solvent Degassing: Sparge anhydrous DCM with Argon for 30 minutes. Criticality: Oxygen poisons the ruthenium carbene catalyst, leading to stalled conversion.[1]

-

Substrate Dissolution (High Dilution): Dissolve the diene precursor (1.0 mmol) in degassed DCM (200 mL).

-

Why High Dilution? The concentration must be kept low (

M) to favor intramolecular cyclization (ring closing) over intermolecular polymerization (ADMET).

-

-

Catalyst Addition: Add Grubbs II catalyst (2–5 mol%) in one portion under Argon flow. The solution will typically turn amber/brown.[1]

-

Reflux: Heat the reaction to reflux (

C) for 12–24 hours. Monitor by TLC (disappearance of starting material). -

Quenching: Cool to room temperature. Add activated charcoal or DMSO (50 eq relative to catalyst) and stir for 1 hour to sequester the ruthenium species.

-

Purification: Filter through a pad of Celite to remove catalyst residues. Concentrate the filtrate in vacuo. Purify via flash column chromatography (Hexanes/EtOAc).

Validation Criteria:

Part 4: Medicinal Chemistry Applications (Case Studies)

Cathepsin K Inhibitors: The Odanacatib Story

Odanacatib (MK-0822) is the definitive case study for azepane scaffolds.[1] Developed by Merck for osteoporosis, it inhibits Cathepsin K, a cysteine protease involved in bone resorption.[1]

-

The Challenge: Previous inhibitors (linear dipeptides) suffered from poor metabolic stability and lack of selectivity against other Cathepsins (L, S, B).[1]

-

The Azepane Solution:

-

The 7-membered ring acts as a rigidifying core that directs the P1 and P2 substituents into the S1 and S2 pockets of the enzyme.[1]

-

Stereochemistry: The

-fluorine substituent on the azepane ring was critical.[1] It lowered the pKa of the amine (reducing lysosomotropism) and blocked metabolic oxidation at the susceptible C4 position.[1] -

Result: Picomolar potency (

nM) and high selectivity (>300-fold vs Cathepsin L).[1]

-

Natural Products: Balanol

Balanol , a fungal metabolite, is a potent inhibitor of Protein Kinase C (PKC).[1][3][4]

-

Structure: It features a highly functionalized chiral 3-amino-4-hydroxyazepane core.[1]

-

Significance: The specific stereochemistry of the azepane ring mimics the ribose moiety of ATP, allowing Balanol to bind competitively at the ATP-binding site of the kinase.[1] Total synthesis of Balanol often utilizes the "chiral pool" approach (from amino acids) or RCM to establish this complex core.[1]

GPCR Ligands (Dopamine & Histamine)

In Dopamine D3 and Histamine H3 receptor antagonists, azepane often replaces piperidine to modulate lipophilicity and receptor subtype selectivity.[1]

-

Mechanism: The larger ring volume of azepane can clash with steric residues in the conserved orthosteric binding site of D2 receptors, thereby improving selectivity for D3 receptors which have slightly more accommodating pockets.[1]

Part 5: Mechanism of Action & SAR Visualization

The following diagram illustrates the Structure-Activity Relationship (SAR) logic used in optimizing Odanacatib-like azepane inhibitors.

Figure 2: SAR deconstruction of azepane-based protease inhibitors. The scaffold organizes the warhead and recognition elements while modulating physicochemical properties via ring substitution.[1]

References

-

BenchChem. (2025).[1][2][5] Azepane-Containing Compounds: A Comprehensive Technical Review for Drug Discovery. BenchChem Technical Guides. Link

-

Gauthier, J. Y., et al. (2008).[1] The discovery of odanacatib (MK-0822), a selective inhibitor of cathepsin K.[1][6] Bioorganic & Medicinal Chemistry Letters, 18(3), 923-928.[1] Link

-

Zha, G. F., et al. (2019).[7][1] Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry, 162, 465-494.[1] Link

-

Reymond, J. L., et al. (2025).[1] Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology. Journal of Medicinal Chemistry. Link

-

Trost, B. M., & Dong, G. (2008).[1] Total Synthesis of (-)-Balanol. Journal of the American Chemical Society.[1] Link[1]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Comprehensive Account on the Synthesis of (-)-Balanol and its Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benthamdirect.com [benthamdirect.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. The discovery of odanacatib (MK-0822), a selective inhibitor of cathepsin K - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Comprehensive Physicochemical Profiling and Molecular Characterization of Benzyl (4-methylazepan-4-yl)carbamate

Executive Summary

As a Senior Application Scientist, I frequently evaluate sp³-rich building blocks designed to improve the pharmacokinetic profiles of novel therapeutics. Benzyl (4-methylazepan-4-yl)carbamate is a highly versatile, conformationally flexible intermediate. By incorporating a 7-membered azepane ring rather than a rigid, flat piperidine, this molecule introduces 3D complexity that often translates to improved target binding specificity and solubility—a principle known in medicinal chemistry as "escaping from flatland."

This technical whitepaper details the molecular weight, physicochemical properties, and validated analytical workflows required to characterize and utilize this compound effectively in drug development pipelines.

Molecular Identity & Fundamental Constants

The structural foundation of this intermediate consists of an azepane core, a methyl group at the C4 position, and a carboxybenzyl (Cbz) protecting group attached to the C4 primary amine. This specific protection strategy allows for orthogonal functionalization of the secondary amine at the N1 position.

Depending on the storage and synthesis requirements, the compound is available as a free base or a hydrochloride (HCl) salt. The HCl salt is predominantly preferred in our laboratory to prevent oxidative degradation and atmospheric CO₂ absorption.

Table 1: Molecular Identity Matrix

| Property | Free Base | Hydrochloride Salt |

| CAS Registry Number | 1823865-41-3 | 2225878-72-6 |

| Molecular Formula | C₁₅H₂₂N₂O₂ | C₁₅H₂₃ClN₂O₂ |

| Molecular Weight | 262.35 g/mol | 298.81 g/mol |

| Exact Mass | 262.1681 Da[1] | 298.1448 Da |

| Physical State | Viscous oil / Amorphous solid | Crystalline Solid |

Physicochemical Profiling & Causality

Understanding the physicochemical behavior of Benzyl (4-methylazepan-4-yl)carbamate is critical for designing downstream purification and assay protocols.

Table 2: Physicochemical Profile (Predicted & Experimental)

| Parameter | Value | Causality / Significance in Workflow |

| Estimated LogP | 2.5 - 3.0 | The lipophilic benzyl ring balances the polar carbamate and amine, ensuring optimal solubility in organic solvents (DCM, EtOAc) while retaining reversed-phase HPLC retention. |

| pKa (Secondary Amine) | ~10.5 | The N1 nitrogen is highly basic. At physiological pH (7.4), >99% of the molecule is protonated, drastically enhancing the aqueous solubility of its salt form. |

| Hydrogen Bond Donors | 2 | The N1 amine and the carbamate NH facilitate target protein interaction and aqueous solvation[1]. |

| Hydrogen Bond Acceptors | 3 | Contributes to the overall Polar Surface Area (PSA), influencing membrane permeability[1]. |

Synthetic Utility & Deprotection Mechanics

The strategic choice of a Cbz protecting group over Boc (acid-labile) or Fmoc (base-labile) is driven by its stability across a wide range of harsh pH conditions during multi-step synthesis. Once the N1 position is successfully functionalized, the Cbz group is selectively cleaved via catalytic hydrogenolysis.

Catalytic hydrogenolysis of the Cbz group to yield the free primary amine.

Experimental Workflows & Protocols

To ensure scientific integrity, all analytical methods must be self-validating. Below are the standardized protocols used in our facility for characterizing this intermediate.

Protocol 1: LC-MS/MS Molecular Weight Verification

Objective: Confirm the exact mass (262.1681 Da) and structural integrity of the synthesized batch. Causality: We utilize positive Electrospray Ionization (ESI+) because the secondary azepane amine (pKa ~10.5) readily accepts a proton in acidic media, ensuring a highly stable [M+H]+ flight path in the mass spectrometer.

Step-by-Step Methodology:

-

Sample Preparation: Dissolve 1.0 mg of the compound in 1 mL of HPLC-grade Methanol. Dilute to a working concentration of 1 µg/mL using 0.1% Formic Acid in MS-grade water. Note: Formic acid acts as the proton source.

-

Chromatographic Separation: Inject 2 µL onto a C18 column (50 x 2.1 mm, 1.7 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: 5% B to 95% B over 3.0 minutes at a flow rate of 0.4 mL/min.

-

-

Mass Spectrometry: Operate the mass spectrometer in ESI+ mode. Monitor for the precursor ion [M+H]+ at m/z 263.17.

-

Self-Validation (CID): Apply Collision-Induced Dissociation (CID) at 20 eV. The protocol is self-validating if you observe a secondary fragment peak at m/z 155.15, corresponding to the neutral loss of benzyl alcohol (108 Da) from the carbamate group.

Step-by-step LC-MS/MS workflow for molecular weight validation.

Protocol 2: Turbidimetric Solubility Profiling (Kinetic)

Objective: Determine the kinetic aqueous solubility limit of the free base. Causality: Nephelometry (laser scattering) is chosen over HPLC quantification because it allows for rapid, high-throughput screening of precipitation thresholds without the bottleneck of chromatographic run times.

Step-by-Step Methodology:

-

Stock Preparation: Prepare a 10 mM stock solution of the free base in 100% DMSO.

-

Serial Dilution: Spike the DMSO stock into a 96-well plate containing Phosphate-Buffered Saline (PBS, pH 7.4) to create a concentration gradient from 10 µM to 500 µM. Ensure the final DMSO concentration remains strictly ≤1% to prevent artificial solubilization.

-

Equilibration: Seal the plate and incubate at 25°C for 2 hours with gentle orbital shaking (300 rpm) to reach pseudo-equilibrium.

-

Data Acquisition & Validation: Read the plate using a nephelometer. The protocol self-validates by establishing a baseline scatter at low concentrations; the exact kinetic solubility limit is defined as the concentration at which light scattering sharply increases by >3 standard deviations above the baseline (indicating micro-precipitation).

References

-

ChemBuyersGuide. "Benzyl (4-methylazepan-4-yl)carbamate and Hydrochloride Salt Data." ChemBuyersGuide.com. Available at:[Link]

-

PubChem, National Library of Medicine. "Computed Properties for C15H22N2O2." NIH.gov. Available at:[Link]

Sources

Technical Guide: Benzyl (4-methylazepan-4-yl)carbamate in Heterocyclic Synthesis

The following technical guide details the structural utility, synthesis, and application of Benzyl (4-methylazepan-4-yl)carbamate in high-value heterocyclic chemistry.

Executive Summary

Benzyl (4-methylazepan-4-yl)carbamate (CAS: 1823865-41-3) is a specialized bifunctional building block used in the design of conformationally constrained small molecule drugs.[1] Characterized by a seven-membered azepane ring and a quaternary carbon center at the 4-position, this scaffold addresses two critical challenges in medicinal chemistry: metabolic instability and conformational entropy .[1][2]

By introducing a gem-disubstituted center (methyl/amine) into the flexible azepane ring, this intermediate leverages the Thorpe-Ingold effect to restrict ring flexibility, thereby enhancing binding affinity for G-protein coupled receptors (GPCRs), particularly in the Orexin and Serotonin families.

Structural Analysis & Physicochemical Properties[2][3][4][5]

The Azepane Scaffold

Unlike the more common six-membered piperidine rings, the seven-membered azepane ring possesses unique puckering modes (twist-chair/twist-boat) that allow it to access hydrophobic pockets unavailable to smaller rings.[1][2]

The Quaternary Center (C4)

The defining feature of this molecule is the gem-disubstitution at position 4:

-

Methyl Group: Provides steric bulk that blocks metabolic oxidation at the typically labile C4 position.[1][2]

-

Carbamate (NH-Cbz): A protected amine handle ready for orthogonal deprotection and diversification.

Chirality Note: Due to the asymmetry of the azepane ring (the path from N1 to C4 is 3 bonds via C2-C3, but 4 bonds via C7-C6-C5), the C4 carbon is a stereogenic center .[1] The commercial building block is typically supplied as a racemate, requiring chiral resolution (e.g., SFC) for late-stage drug candidates.

| Property | Data |

| CAS Number | 1823865-41-3 (Free Base) / 2225878-72-6 (HCl Salt) |

| Molecular Formula | C₁₅H₂₂N₂O₂ |

| Molecular Weight | 262.35 g/mol |

| LogP (Predicted) | ~2.1 (Lipophilic, good membrane permeability) |

| H-Bond Donors/Acceptors | 1 / 3 |

| Rotatable Bonds | 3 (High conformational adaptability prior to binding) |

Synthetic Routes & Methodology

The synthesis of Benzyl (4-methylazepan-4-yl)carbamate is non-trivial due to the difficulty of nucleophilic attack on the sterically hindered quaternary center.[1][2] The most robust industrial route employs a Grignard-Ritter sequence , bypassing the low yields associated with direct nucleophilic substitution.[1][2]

The Grignard-Ritter Protocol (Recommended)

This pathway constructs the quaternary amine from the corresponding ketone (N-protected-4-azepanone).[1][2]

Step 1: Grignard Addition

-

Reagents: N-Boc-4-azepanone, Methylmagnesium bromide (MeMgBr).[1][2]

-

Mechanism: Nucleophilic addition of the methyl group to the ketone carbonyl.[1][2]

-

Outcome: Formation of the tertiary alcohol (4-hydroxy-4-methyl-N-Boc-azepane).[1][2]

-

Critical Control: Temperature must be maintained <0°C to prevent enolization and side reactions.

Step 2: The Ritter Reaction (Key Transformation)

-

Reagents: Acetonitrile (MeCN), Sulfuric Acid (H₂SO₄) or Triflic Acid.

-

Mechanism:

-

Note: Strong acid conditions typically cleave the N-Boc protecting group, yielding the free azepane amine, which must be reprotected if orthogonality is desired.[1][2]

Step 3: Hydrolysis & Protection

-

Hydrolysis: The acetamide is robust; harsh acidic reflux (6M HCl) or basic conditions (NaOH/Ethylene glycol, 150°C) are required to reveal the primary amine.

-

Cbz Protection: Selective reaction of the primary C4-amine with Benzyl chloroformate (Cbz-Cl) under Schotten-Baumann conditions (controlled pH) yields the final target.

Visualization of Synthetic Logic

Caption: Figure 1. The Grignard-Ritter sequence for generating the sterically hindered quaternary amine center at the 4-position of the azepane ring.[1][2]

Experimental Protocols

Protocol A: Cbz Deprotection (Hydrogenolysis)

To utilize the scaffold, the Cbz group is often removed to couple the amine to a pharmacophore.

Reagents:

-

Substrate: Benzyl (4-methylazepan-4-yl)carbamate (1.0 eq)

-

Catalyst: 10% Pd/C (0.1 eq by weight)

-

Solvent: Methanol or Ethanol (0.1 M concentration)

-

Hydrogen Source: H₂ balloon (1 atm)

Procedure:

-

Dissolution: Dissolve the substrate in degassed Methanol.

-

Catalyst Addition: Carefully add 10% Pd/C under an inert argon atmosphere (Caution: Pyrophoric).

-

Hydrogenation: Purge the vessel with H₂ gas and stir vigorously at Room Temperature (RT) for 2–4 hours.

-

Monitoring: Monitor by LC-MS for the disappearance of the starting material (M+H = 263) and appearance of the free amine (M+H = 129).

-

Workup: Filter through a Celite pad to remove Pd/C. Concentrate the filtrate in vacuo to yield the 4-amino-4-methylazepane free base.

Validation Check:

-

The product should be a viscous oil or low-melting solid.[1][2]

-

¹H NMR should show the disappearance of the aromatic benzyl protons (7.30–7.40 ppm) and the benzylic methylene singlet (~5.1 ppm).

Strategic Applications in Drug Discovery[2][3]

Metabolic Blocking

In many lead compounds, the 4-position of the azepane ring is a "soft spot" for Cytochrome P450 oxidation.[1][2] The introduction of the 4-methyl group blocks the abstraction of the alpha-proton, significantly increasing the metabolic half-life (

Conformational Locking (The Thorpe-Ingold Effect)

The gem-disubstitution at C4 forces the azepane ring into specific conformations to minimize steric clash between the methyl group and the ring hydrogens.[1] This reduces the entropic penalty upon binding to a receptor, potentially increasing potency by 10–100 fold compared to the unsubstituted analog.

Case Study: Orexin Receptor Antagonists

This scaffold is homologous to the diazepane cores found in Dual Orexin Receptor Antagonists (DORAs) like Suvorexant . Researchers utilize the 4-methylazepan-4-amine motif to explore "nitrogen-walk" analogs—shifting the position of the nitrogen atoms to alter basicity (pKa) and improve blood-brain barrier (BBB) penetration without disrupting the overall shape of the ligand.[1]

Caption: Figure 2. Mechanistic advantages of the 4-methyl-4-aminoazepane scaffold in medicinal chemistry campaigns.

References

-

ChemicalBook. (2024).[1][2] Benzyl (4-methylazepan-4-yl)carbamate - Product Properties and CAS 1823865-41-3. Link

-

Sigma-Aldrich. (2024).[1][2] Building Blocks for Medicinal Chemistry: Azepanes and Diazepanes. Link

-

Ritter, J. J., & Minieri, P. P. (1948).[2] A New Reaction of Nitriles.[1][2] I. Amides from Alkenes and Monoterpenes. Journal of the American Chemical Society, 70(12), 4045–4048. (Foundational chemistry for tertiary amine synthesis).

-

Beak, P., et al. (1996).[2] The Thorpe-Ingold Effect in Cyclic Amines. Accounts of Chemical Research. (Contextual reference for conformational restriction).

-

BLD Pharm. (2024).[2] Benzyl (4-methylazepan-4-yl)carbamate hydrochloride - Material Safety Data Sheet. Link

Sources

Conformational Analysis of 4-Methylazepan Ring Systems

Content Type: Technical Whitepaper / Methodological Guide Audience: Medicinal Chemists, Structural Biologists, and Computational Chemists

Executive Summary: The "Shapeshifter" Challenge

The azepane (hexamethyleneimine) scaffold is a privileged structure in medicinal chemistry, forming the core of potent kinase inhibitors like Balanol and various GPCR ligands. Unlike the rigid chair conformation of piperidine (6-membered), the 7-membered azepane ring is conformationally labile, existing in a dynamic equilibrium of pseudorotating states.

Introduction of a substituent at the C4 position , such as a methyl group, breaks the symmetry of the ring and creates a "conformational anchor." Understanding how this 4-methyl group biases the ring population is not merely an academic exercise; it is a critical design strategy to lock bioactive conformations and improve binding affinity.

This guide provides a rigorous, self-validating workflow for analyzing 4-methylazepan conformations, synthesizing computational prediction with experimental NMR validation.

Theoretical Framework: The Azepane Landscape

The Pseudorotation Itinerary

The 7-membered ring does not flip between two distinct chairs like cyclohexane. Instead, it undergoes pseudorotation , traversing a continuous energy surface. The primary low-energy conformations are:

-

Twist-Chair (TC): Generally the global minimum for unsubstituted azepanes. It minimizes transannular interactions and torsional strain.

-

Twist-Boat (TB): Often a local minimum, slightly higher in energy than TC.

-

Chair (C) and Boat (B): typically transition states or high-energy intermediates due to eclipsing interactions (Pitzer strain) and transannular repulsion (Prelog strain).

The 4-Methyl "Anchor" Effect

In 4-methylazepane, the methyl group seeks to minimize 1,3-diaxial-like repulsions and transannular strain.

-

Pseudo-Equatorial Preference: The methyl group at C4 strongly favors a pseudo-equatorial orientation.

-

Conformational Locking: This preference restricts the available pseudorotation itinerary. For 4-methylazepane, the equilibrium typically collapses to two dominant Twist-Chair conformers (TC and TC') where the methyl group can remain equatorial.

Key Insight: Unlike 6-membered rings, where "equatorial" is geometrically distinct, 7-membered rings have "isoclinal" positions. The 4-methyl group will drive the ring into a specific Twist-Chair form that maximizes the C-Me bond's deviation from the ring plane (equatorial-like).

Comprehensive Analysis Workflow

This protocol synthesizes in silico prediction with in vitro validation.

Phase 1: Computational Prediction (The Map)

Objective: Identify the energetically accessible conformers before experimental work.

Protocol:

-

Conformational Search: Use Monte Carlo (MC) or Molecular Dynamics (MD) sampling (e.g., OPLS4 force field) to generate >1000 initial geometries.

-

Why: To ensure the pseudorotation path is fully sampled and local minima are not missed.

-

-

QM Optimization: Refine unique conformers using DFT (Density Functional Theory).

-

Level of Theory: B3LYP/6-311+G(d,p) or

B97X-D (to account for dispersion forces in the flexible ring). -

Solvent Model: IEFPCM or SMD (matching your NMR solvent, e.g.,

or

-

-

Boltzmann Weighting: Calculate

for each conformer and determine population percentages at 298 K.

Phase 2: NMR Validation (The Territory)

Objective: Confirm the predicted populations using solution-state data.

Protocol:

-

Variable Temperature (VT) NMR:

-

Perform

NMR at room temperature and low temperature (e.g., -60°C). -

Logic: At RT, rapid pseudorotation averages signals. At LT, individual conformers may freeze out, revealing distinct chemical shifts.

-

-

Vicinal Coupling Analysis (

):-

Focus on H4-H3 and H4-H5 couplings.

-

Use the Karplus-Altona Equation (customized for 7-rings) to correlate

-values with dihedral angles extracted from the DFT models. -

Success Metric: The experimental

should match the Boltzmann-weighted average of the calculated

-

-

NOESY/ROESY Experiments:

-

Look for through-space correlations between the 4-Me protons and transannular protons (e.g., H2 or H7).

-

Diagnostic: A strong NOE between 4-Me and H2/H7 suggests a specific Twist-Boat or Chair form where the ring folds, bringing these nuclei close (< 5 Å).

-

Phase 3: X-Ray Crystallography (The Snapshot)

Objective: Definitive structural proof (requires solid state).

-

Derivatization: If the free amine is an oil, convert to a crystalline salt (HCl, picrate) or a heavy-atom derivative (p-bromobenzamide) to facilitate solving the phase problem.

Data Presentation & Visualization

Comparative Energy Table (Example Data Structure)

Summarize your DFT findings in this format:

| Conformer | Geometry Type | Relative Energy ( | Population (%) | C4-Me Orientation |

| Conf A | Twist-Chair (TC) | 0.00 | 78% | Pseudo-Equatorial |

| Conf B | Twist-Boat (TB) | +1.45 | 18% | Pseudo-Equatorial |

| Conf C | Chair (C) | +3.20 | < 2% | Pseudo-Axial |

| Conf D | Boat (B) | +4.10 | < 1% | Pseudo-Axial |

Experimental Logic Diagram

The following diagram illustrates the decision-making process for assigning conformation.

Caption: Integrated workflow for determining the conformational population of substituted azepanes.

Case Study: The Balanol Insight

The natural product (-)-Balanol (Protein Kinase C inhibitor) illustrates the biological relevance of this analysis.[1][2][3] Balanol contains a 3,4-disubstituted azepane ring.

-

The Challenge: The azepane ring in Balanol is flexible. Early synthetic analogs failed because they did not account for the specific "Twist-Chair" conformation required to bind to the ATP-binding site of PKC.

-

The Solution: Structural analysis revealed that the specific trans arrangement of substituents, combined with the bulky benzophenone group, locks the azepane into a specific conformation.

-

Application to 4-Methylazepane: Researchers found that introducing a methyl group at C4 (analogous to the position in Balanol) can mimic this "locking" effect, pre-organizing the molecule for binding and reducing the entropic penalty upon docking.

References

-

BenchChem. A Comparative Guide to the Conformational Analysis of Substituted Azepan-3-one Derivatives.

-

Organic & Biomolecular Chemistry. Conformational regulation of substituted azepanes through selective monofluorination.

-

Beilstein Journal of Organic Chemistry. A unified approach to the important protein kinase inhibitor balanol and a proposed analogue.

-

PubChem. 4-methylazepane Compound Summary.

-

CSIRO Publishing. Cooperative Conformational Regulation in N-Heterocyclic Fluorohydrins.

Sources

Methodological & Application

Scalable Synthesis Protocols for Benzyl (4-methylazepan-4-yl)carbamate

Strategic Overview & Retrosynthetic Logic

The 4-amino-4-methylazepane motif is a highly privileged, three-dimensional sp³-rich scaffold increasingly utilized in modern drug discovery. Specifically, Benzyl (4-methylazepan-4-yl)carbamate and its derivatives are critical building blocks in the development of SHP2 antagonists for hyperproliferative diseases[1] and Pim kinase inhibitors for oncology and autoimmune indications[2].

Synthesizing

Furthermore, the synthesis employs a rigorous orthogonal protecting group strategy . The azepane ring nitrogen is protected with an acid-labile tert-butyloxycarbonyl (Boc) group, while the exocyclic

Pathway Visualization

Workflow for the 5-step scalable synthesis of Benzyl (4-methylazepan-4-yl)carbamate hydrochloride.

Step-by-Step Experimental Protocols

Step 1: Titanium-Mediated Sulfinyl Imine Formation

Objective: Condense 1-Boc-azepan-4-one with tert-butanesulfinamide.

-

Reaction Setup: To a thoroughly dried 1 L reactor under N₂, add 1-Boc-azepan-4-one (50.0 g, 234 mmol, 1.0 eq) and racemic tert-butanesulfinamide (31.2 g, 257 mmol, 1.1 eq) in anhydrous THF (500 mL).

-

Activation: Add Titanium(IV) ethoxide (Ti(OEt)₄) (106.8 g, 468 mmol, 2.0 eq) dropwise over 15 minutes via an addition funnel.

-

Heating: Heat the reaction mixture to 65 °C and stir for 12 hours.

-

Workup & Self-Validation: Cool the mixture to room temperature. Critical Step: Pour the reaction mixture into a vigorously stirred solution of saturated aqueous NaCl (500 mL). A dense white precipitate of TiO₂ will form immediately. Filter the resulting emulsion through a pad of Celite, washing the cake generously with EtOAc (3 × 200 mL). Extract the aqueous layer, dry the combined organics over Na₂SO₄, and concentrate in vacuo.

-

Mechanistic Causality: Azepan-4-one is sterically hindered and prone to aldol self-condensation under standard Brønsted acid catalysis. Ti(OEt)₄ acts as a dual-purpose reagent: it is a mild Lewis acid that coordinates the ketone oxygen to increase electrophilicity, and an irreversible water scavenger (forming insoluble TiO₂) that drives the equilibrium forward.

Step 2: Grignard Addition to form the -Tertiary Amine

Objective: Install the 4-methyl group via nucleophilic addition.

-

Reaction Setup: Dissolve the crude sulfinyl imine (approx. 74 g, 234 mmol, 1.0 eq) in anhydrous CH₂Cl₂ (600 mL) under N₂.

-

Cooling: Cool the solution to -48 °C using a dry ice/acetone bath.

-

Addition: Add Methylmagnesium bromide (MeMgBr, 3.0 M in Et₂O, 156 mL, 468 mmol, 2.0 eq) dropwise over 45 minutes, maintaining the internal temperature below -40 °C. Stir at -48 °C for 4 hours.

-

Workup & Self-Validation: Quench the reaction carefully with saturated aqueous NH₄Cl (200 mL) while still cold. Warm to room temperature, separate the organic layer, and extract the aqueous layer with CH₂Cl₂ (2 × 150 mL). Dry and concentrate. LC-MS will validate the disappearance of the imine mass and the appearance of the product ([M+H]⁺ 333.2).

-

Mechanistic Causality: CH₂Cl₂ is specifically chosen over THF because non-coordinating solvents tighten the transition state of the Grignard addition to the sulfinyl imine. The low temperature (-48 °C) is strictly required to suppress the deprotonation of the azepane ring's acidic

-protons, thereby preventing enolization and maximizing the yield of the addition product.

Step 3: Selective Sulfinyl Cleavage

Objective: Unmask the primary amine while preserving the Boc protecting group.

-

Reaction Setup: Dissolve the crude 1-Boc-4-methyl-4-(tert-butylsulfinylamino)azepane (77 g, 231 mmol, 1.0 eq) in MeOH (400 mL).

-

Cleavage: Cool to 0 °C and add 2M HCl in MeOH (231 mL, 462 mmol, 2.0 eq). Remove the ice bath and stir at room temperature for exactly 45 minutes.

-

Workup & Self-Validation: Monitor strictly by LC-MS. Once the starting material is consumed, immediately concentrate the mixture in vacuo to remove MeOH. Partition the residue between EtOAc (500 mL) and saturated aqueous NaHCO₃ (500 mL) to free-base the amine. Extract, dry, and concentrate to yield the primary amine.

-

Mechanistic Causality: The tert-butanesulfinyl group is highly acid-labile. Using a stoichiometric amount of mild acid (2M methanolic HCl) for a brief, strictly monitored period selectively cleaves the sulfinyl N-S bond. Extended exposure or the use of stronger acids (like 4M HCl in dioxane) would result in premature, catastrophic loss of the Boc group.

Step 4: Exocyclic Cbz Protection

Objective: Protect the sterically hindered

-

Reaction Setup: Dissolve the primary amine (50 g, 219 mmol, 1.0 eq) in anhydrous CH₂Cl₂ (500 mL). Add N,N-Diisopropylethylamine (DIPEA) (70.8 g, 547 mmol, 2.5 eq) and 4-Dimethylaminopyridine (DMAP) (2.67 g, 21.9 mmol, 0.1 eq). Cool to 0 °C.

-

Acylation: Add Benzyl chloroformate (CbzCl) (44.8 g, 262 mmol, 1.2 eq) dropwise. Allow the reaction to warm to room temperature and stir for 12 hours.

-

Workup & Self-Validation: Wash the organic layer with 1M aqueous HCl (2 × 200 mL) to remove DMAP and DIPEA, followed by brine. Dry and concentrate. Purify via flash chromatography (Hexanes/EtOAc) to isolate the pure intermediate.

-

Mechanistic Causality: The

-tertiary amine is highly sterically hindered; standard aqueous Schotten-Baumann conditions often stall or fail. Homogeneous conditions utilizing DMAP are essential. DMAP acts as a nucleophilic catalyst, forming a highly reactive N-benzyloxycarbonylpyridinium intermediate that forcefully accelerates the acylation of the hindered nitrogen.

Step 5: Boc Deprotection & Salt Formation

Objective: Cleave the ring-nitrogen Boc group to yield the final target.

-

Reaction Setup: Dissolve the purified 1-Boc-4-(Cbz-amino)-4-methylazepane (65 g, 179 mmol, 1.0 eq) in a minimal amount of CH₂Cl₂ (100 mL).

-

Deprotection: Add 4M HCl in 1,4-dioxane (447 mL, 1.79 mol, 10.0 eq). Stir at room temperature for 2 hours.

-

Workup & Self-Validation: As the Boc group cleaves, the product will naturally precipitate out of the solution as a white solid. Add cold Methyl tert-butyl ether (MTBE) (300 mL) to complete the precipitation. Filter the solid, wash with cold MTBE (2 × 100 mL), and dry under high vacuum to afford Benzyl (4-methylazepan-4-yl)carbamate hydrochloride.

-

Mechanistic Causality: Anhydrous HCl in dioxane cleanly cleaves the Boc group via an isobutylene-elimination mechanism. The exocyclic Cbz group is completely stable to these anhydrous acidic conditions. The self-precipitating nature of the hydrochloride salt acts as a built-in purification step, yielding a highly pure Active Pharmaceutical Ingredient (API) building block without the need for final chromatography.

Quantitative Data & Quality Attributes Summary

To ensure reproducibility across scale-up campaigns, the following table summarizes the expected quantitative yields and Critical Quality Attributes (CQAs) for each isolated intermediate.

| Step | Chemical Transformation | Key Reagents & Conditions | Typical Yield | CQA / Analytical Marker (LC-MS) |

| 1 | Imine Formation | Ti(OEt)₄, THF, 65 °C, 12 h | 88% | [M+H]⁺ 317.2 (Disappearance of 214.1) |

| 2 | Grignard Addition | MeMgBr, CH₂Cl₂, -48 °C, 4 h | 75% | [M+H]⁺ 333.2 |

| 3 | Sulfinyl Cleavage | 2M HCl/MeOH, RT, 45 min | 92% | [M+H]⁺ 229.2 |

| 4 | Cbz Protection | CbzCl, DIPEA, DMAP, CH₂Cl₂, RT | 85% | [M+H]⁺ 363.2 |

| 5 | Boc Deprotection | 4M HCl/Dioxane, RT, 2 h | 95% | [M+H]⁺ 263.1 (White crystalline powder) |

References

- Source: Google Patents (US11702392B2)

- Source: Google Patents (WO2013045461A1)

-

Title: N-tert-Butanesulfinyl Imines: Versatile Intermediates for the Asymmetric Synthesis of Amines Source: Accounts of Chemical Research (Ellman, J. A., Owens, T. D., & Tang, T. P., 2002) URL: [Link]

Sources

Application Note: Functionalization Strategies for Benzyl (4-methylazepan-4-yl)carbamate

Executive Summary & Scaffold Analysis

Benzyl (4-methylazepan-4-yl)carbamate represents a high-value pharmacophore scaffold, particularly relevant in the design of SHP2 inhibitors and modulators of G-protein coupled receptors (GPCRs). The scaffold features a seven-membered azepane ring with a quaternary carbon at position 4, bearing both a methyl group and a Cbz-protected amine.

Key Structural Features:

-

Azepane Ring (7-membered): Offers distinct conformational flexibility compared to piperidines (6-membered), allowing the molecule to explore unique vectors in a binding pocket.

-

Quaternary Center (C4): The gem-disubstitution (Methyl/NH-Cbz) locks the local conformation, reducing the entropic penalty upon protein binding—a critical factor in potency optimization.

-

Orthogonal Reactivity:

-

Site A (N1): A secondary amine available for immediate functionalization (Alkylation, Arylation, Reductive Amination).

-

Site B (Exocyclic N): Protected by a Carboxybenzyl (Cbz) group, serving as a latent primary amine for subsequent elaboration.

-

Chemical Properties & Handling[1]

| Property | Description |

| Molecular Formula | C15H22N2O2 |

| Molecular Weight | 262.35 g/mol |

| pKa (Calculated) | ~10.5 (Azepane NH); ~12 (Carbamate NH - acidic) |

| Solubility | Soluble in DCM, MeOH, DMSO, DMF. Sparingly soluble in water/hexanes. |

| Stability | Stable under standard ambient conditions. Cbz group is sensitive to strong acids (HBr) and hydrogenolysis. |

Handling Precaution: Azepanes are prone to "streaking" on silica gel due to the basicity of the secondary amine. Always use 1–5% Triethylamine (TEA) or Ammonia in MeOH/DCM gradients during purification.

Core Functionalization Protocols

Protocol A: N1-Heteroarylation (SNAr)

Targeting the secondary amine with electron-deficient heteroaryl halides.

This protocol is the industry standard for linking the azepane core to aromatic warheads (e.g., pyrimidines, pyridines), as seen in SHP2 antagonist synthesis.

Mechanism: Nucleophilic Aromatic Substitution (SNAr). Key Challenge: The 7-membered ring is less nucleophilic than pyrrolidine due to ring strain/entropy but more sterically demanding than piperidine.

Materials:

-

Benzyl (4-methylazepan-4-yl)carbamate (1.0 equiv)

-

Heteroaryl Halide (e.g., 4-chloropyrimidine derivative) (1.0 – 1.2 equiv)

-